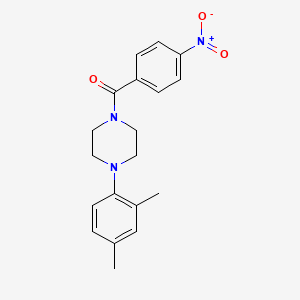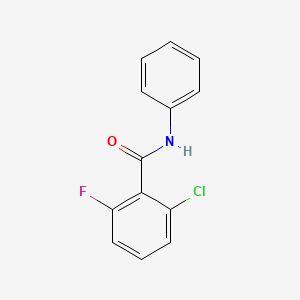![molecular formula C17H14N2O3S B5798898 N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies.
Wirkmechanismus
TAK-659 works by inhibiting the activity of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, a key enzyme in the B-cell receptor (BCR) signaling pathway. N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide plays a critical role in the survival and proliferation of B-cells, which are important in the immune response. By inhibiting N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, TAK-659 disrupts the BCR signaling pathway, leading to the death of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has also demonstrated good tissue penetration and distribution, with high levels of the compound found in tumor tissues. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It has also shown synergy with other anti-cancer agents, making it a potential candidate for combination therapy. However, one limitation of TAK-659 is its specificity for N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, which may limit its effectiveness in cancers that do not rely on BCR signaling for survival.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the development of TAK-659 for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by B-cell activity. Finally, there is interest in the development of TAK-659 analogs with improved pharmacokinetic properties or broader specificity for other kinases involved in cancer cell survival.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-thienylacetic acid with 4-aminophenol to form an amide intermediate. This intermediate is then reacted with furfurylamine to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown potent anti-tumor activity in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents. TAK-659 has also been shown to inhibit N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide activity in cancer cells, leading to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(11-12-5-4-10-23-12)18-13-6-1-2-7-14(13)19-17(21)15-8-3-9-22-15/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCUENUCIQGJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

